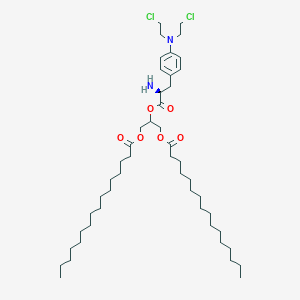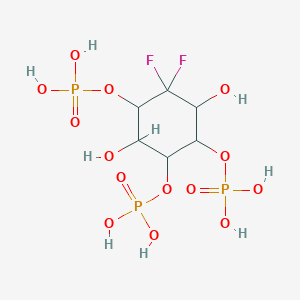
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP is structurally similar to the neurotransmitter dopamine and can be metabolized in the body to form a toxic compound that destroys dopamine-producing neurons in the brain. This makes MPTP a valuable tool for researchers studying the causes and potential treatments for Parkinson's disease.
Mécanisme D'action
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol works by being metabolized in the body to form a toxic compound called MPP+. MPP+ is taken up by dopamine-producing neurons in the brain, where it interferes with the normal functioning of the mitochondria, the energy-producing organelles in the cell. This leads to the death of the neurons and the depletion of dopamine in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. This compound is rapidly metabolized in the body to form MPP+, which is highly toxic to dopamine-producing neurons in the brain. This leads to the depletion of dopamine in the brain and the symptoms of Parkinson's disease, including tremors, rigidity, and difficulty with movement.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has several advantages as a tool for studying Parkinson's disease. It can be used to create animal models of the disease that closely mimic the symptoms and pathology seen in human patients. This compound is also relatively easy to administer and can be used to test potential treatments for the disease.
However, there are also limitations to the use of this compound in lab experiments. It is a toxic compound that must be handled with care, and its effects on dopamine-producing neurons in the brain may not be identical to the effects of Parkinson's disease in humans. In addition, this compound is not a perfect model for the disease and may not fully capture all aspects of the pathology seen in human patients.
Orientations Futures
There are several future directions for research involving 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and Parkinson's disease. One area of focus is the development of new drugs that can protect dopamine-producing neurons from the toxic effects of this compound and other compounds that cause Parkinson's disease. Another area of focus is the use of this compound to study the early stages of the disease and to identify biomarkers that can be used to diagnose the disease before symptoms appear. Finally, researchers are also investigating the potential use of stem cells to replace dopamine-producing neurons that have been destroyed by this compound and other compounds.
Méthodes De Synthèse
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents to produce the final compound. The process is complex and requires specialized equipment and expertise to carry out safely and efficiently.
Applications De Recherche Scientifique
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has been used extensively in scientific research to study Parkinson's disease. Researchers have used this compound to create animal models of the disease and to investigate the mechanisms by which dopamine-producing neurons are destroyed. This compound has also been used to test potential treatments for Parkinson's disease, including drugs that may be able to protect dopamine-producing neurons from damage.
Propriétés
Numéro CAS |
128887-76-3 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
1,3-dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C16H25NO2/c1-10-6-12(3)13(7-11(10)2)14-8-15(18)16(4,19)9-17(14)5/h6-7,14-15,18-19H,8-9H2,1-5H3 |
Clé InChI |
UOTKLIXLOARMGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C2CC(C(CN2C)(C)O)O)C |
SMILES canonique |
CC1=CC(=C(C=C1C)C2CC(C(CN2C)(C)O)O)C |
Synonymes |
1,3-dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)


![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)
